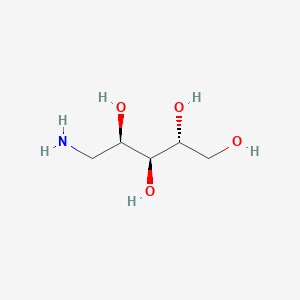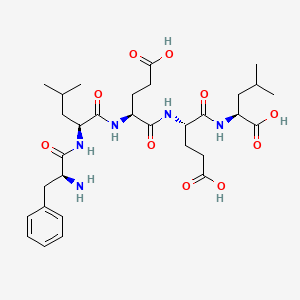
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Descripción general
Descripción
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is a chemical compound with the molecular formula C8H10ClIN2 . It has a molecular weight of 296.53 g/mol. This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4th position with a chlorine atom, at the 5th position with an iodine atom, at the 2nd position with an isopropyl group, and at the 6th position with a methyl group .Aplicaciones Científicas De Investigación
Alkynylation in Synthesis
4-Chloro-5-iodo-6-methylpyrimidine has been utilized in alkynylation processes under Pd/C–Cu catalysis, demonstrating its role in synthesizing alkynylpyrimidines. This application highlights its potential in regioselective synthesis and coupling reactions in organic chemistry (Pal et al., 2006).
Regioselective Halogenation
Research has also focused on the regioselective halogenation of pyrimidines, including 4-amino-2-iodomethyl-6-methylpyrimidines. This process involves reactions that lead to various halogenated pyrimidine derivatives, demonstrating the compound's versatility in creating different molecular structures (Zeuner & Niclas, 1989).
Fluoropyrimidines Synthesis
2-Fluoropyrimidine and its derivatives, including ones related to 4-chloro-5-iodo-6-methylpyrimidine, have been synthesized through diazotization processes. These compounds have shown significantly faster reaction rates compared to other halogenopyrimidines, indicating their potential in various synthetic applications (Brown & Waring, 1974).
Photolysis Applications
Photolysis studies involving 5-iodopyrimidines, including 4-chloro-5-iodopyrimidine, have yielded various phenyl- and heteroaryl-pyrimidines. This process demonstrates the compound's utility in the convenient and high-yield synthesis of complex organic structures (Allen et al., 1977).
Reaction Studies
The reaction behavior of similar compounds, like 4-chloro-2-ethylthio-6-methylpyrimidine, has been studied, contributing to the understanding of the reactivity and transformation pathways of related pyrimidine compounds (Glushkov et al., 1971).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-5-iodo-6-methyl-2-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2/c1-4(2)8-11-5(3)6(10)7(9)12-8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYWXRUXFUAGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217477 | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine | |
CAS RN |
69696-39-5 | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69696-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)










